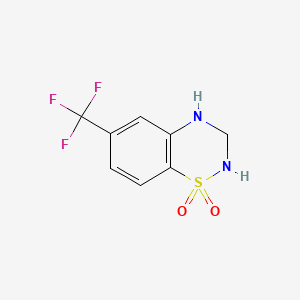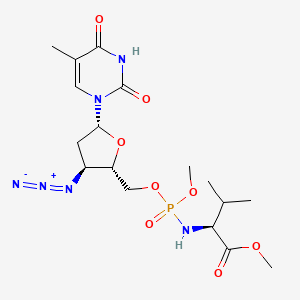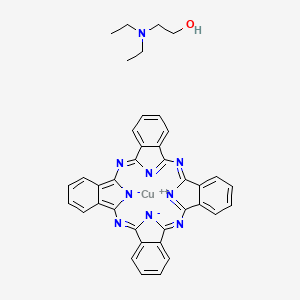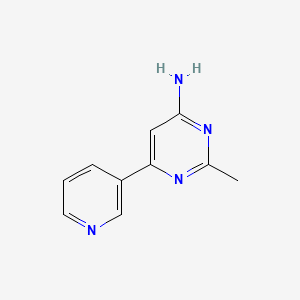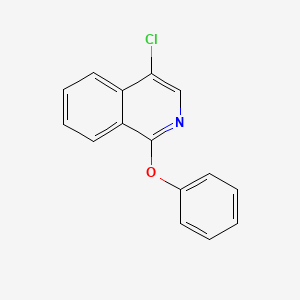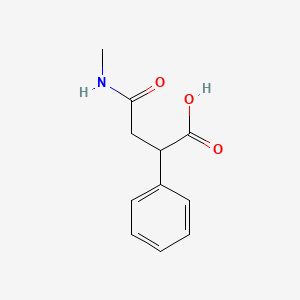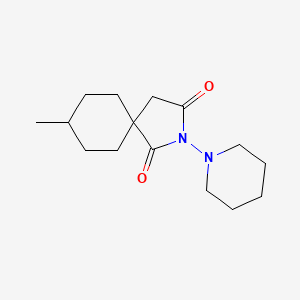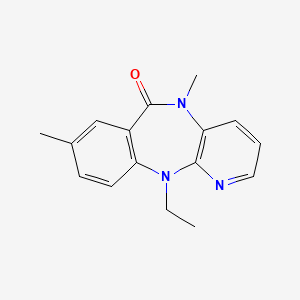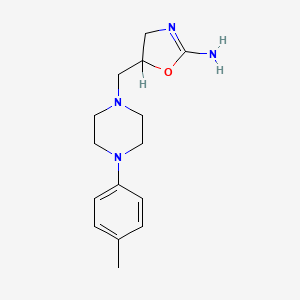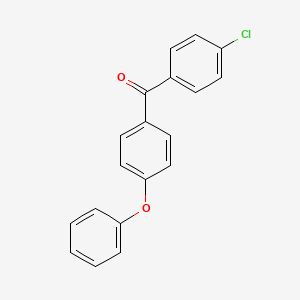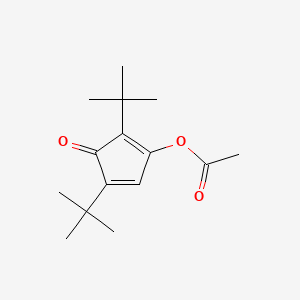
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- is a complex organic compound with a unique structure that includes a cyclopentadienone core substituted with acetyloxy and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- typically involves the following steps:
Formation of the Cyclopentadienone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Acetyloxy Group: The acetyloxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Addition of tert-Butyl Groups: The tert-butyl groups can be added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopentadienone core to a cyclopentanol derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopentadienone core can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to modifications that affect their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Cyclopentadien-1-one, 3,4-bis(1,1-dimethylethyl)-: Similar structure but lacks the acetyloxy group.
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis(1,1-dimethylethyl)-: Contains additional tert-butyl groups, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 2,4-Cyclopentadien-1-one, 3-(acetyloxy)-2,5-bis(1,1-dimethylethyl)- makes it unique compared to its analogs
Properties
CAS No. |
86451-21-0 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2,4-ditert-butyl-3-oxocyclopenta-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C15H22O3/c1-9(16)18-11-8-10(14(2,3)4)13(17)12(11)15(5,6)7/h8H,1-7H3 |
InChI Key |
UDVBDPHEYTVRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


